molecular formula C22H14N2O5 B2631790 N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1105243-44-4

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2631790
CAS No.: 1105243-44-4
M. Wt: 386.363
InChI Key: QSLQWEBDKIQLQY-UHFFFAOYSA-N
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Description

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran ring, an isoxazole ring, and a chromene moiety

Scientific Research Applications

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne.

    Synthesis of the Isoxazole Ring: The isoxazole ring is formed by the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound.

    Coupling Reaction: The benzofuran and isoxazole intermediates are then coupled using a suitable linker, such as a halomethyl ketone.

    Formation of the Chromene Moiety: The final step involves the cyclization of the coupled intermediate with a salicylaldehyde derivative to form the chromene ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Mechanism of Action

The mechanism of action of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:

    N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4-diethoxybenzamide: This compound has similar structural features but different substituents, leading to variations in its chemical reactivity and biological activity.

    N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4-difluorobenzamide: The presence of fluorine atoms in this compound can enhance its stability and biological activity.

Properties

IUPAC Name

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O5/c25-21(16-9-13-5-1-4-8-18(13)28-22(16)26)23-12-15-11-20(29-24-15)19-10-14-6-2-3-7-17(14)27-19/h1-11H,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLQWEBDKIQLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=NOC(=C3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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